Cas no 86626-38-2 (4-bromo-2,3-dihydro-1H-indole)

4-bromo-2,3-dihydro-1H-indole structure
4-bromo-2,3-dihydro-1H-indole structure
Product Name:4-bromo-2,3-dihydro-1H-indole
كاس عدد:86626-38-2
وسط:C8H8BrN
ميغاواط:198.059821128845
MDL:MFCD07371633
CID:95463
PubChem ID:13098386
Update Time:2024-10-26

4-bromo-2,3-dihydro-1H-indole الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 4-Bromoindoline
    • 4-BROMO-2,3-DIHYDRO-1H-INDOLE
    • 4-BROMO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE
    • 4-bromoindoline hydrochloride
    • 1H-Indole, 4-bromo-2,3-dihydro-
    • 4-Bromo-2,3-dihydro-1H-indole 1HCl salt
    • 1H-INDOLE,4-BROMO-2,3-DIHYDRO-
    • YCJCSDSXVHEBRU-UHFFFAOYSA-N
    • EBD43524
    • VI30219
    • CM10331
    • TRA0023624
    • SY012369
    • BL008582
    • AB0027102
    • ST2411233
    • AM20041267
    • W8895
    • MF
    • 4-Bromo-2,3-dihydro-1H-indole (ACI)
    • DTXSID10518085
    • 4-BROMOINDOLINE HCL
    • MFCD07371633
    • SCHEMBL326593
    • CS-W006183
    • SB39168
    • EN300-136865
    • DB-076700
    • Z1198172382
    • 86626-38-2
    • Q-102592
    • AKOS006285577
    • AC-27798
    • FS-3331
    • 1H-indole, 4-bromo-2,3-dihydro-;4-Bromo-2,3-dihydro-1h-indole;
    • 4-bromo-2,3-dihydro-1H-indole
    • MDL: MFCD07371633
    • نواة داخلي: 1S/C8H8BrN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2
    • مفتاح Inchi: YCJCSDSXVHEBRU-UHFFFAOYSA-N
    • ابتسامات: BrC1C2=C(NCC2)C=CC=1

حساب السمة

  • نوعية دقيقة: 196.98400
  • النظائر كتلة واحدة: 196.98401g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 1
  • عدد الذرات الثقيلة: 10
  • تدوير ملزمة العد: 0
  • تعقيدات: 126
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 12
  • إكسلوغ 3: 2.6

الخصائص التجريبية

  • نقطة الغليان: 278.8°C at 760 mmHg
  • بسا: 12.03000
  • لوغب: 2.55510

4-bromo-2,3-dihydro-1H-indole أمن المعلومات

  • وصف الخطر: H302-H315-H319-H335
  • ظروف التخزين:Keep in dark place,Sealed in dry,2-8°C

4-bromo-2,3-dihydro-1H-indole بيانات الجمارك

  • رمز النظام المنسق:2933990090
  • بيانات الجمارك:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-bromo-2,3-dihydro-1H-indole الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0130-1g
4-Bromo-2,3-dihydro-1H-indole
86626-38-2 97%
1g
407.06CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0130-5g
4-Bromo-2,3-dihydro-1H-indole
86626-38-2 97%
5g
1679.12CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0130-25g
4-Bromo-2,3-dihydro-1H-indole
86626-38-2 97%
25g
6767.38CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B13273-1g
4-bromo-2,3-dihydro-1H-indole
86626-38-2
1g
1038.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B13273-5g
4-bromo-2,3-dihydro-1H-indole
86626-38-2
5g
4337.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MS243-5g
4-bromo-2,3-dihydro-1H-indole
86626-38-2 97%
5g
1854.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MS243-250mg
4-bromo-2,3-dihydro-1H-indole
86626-38-2 97%
250mg
138CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MS243-1g
4-bromo-2,3-dihydro-1H-indole
86626-38-2 97%
1g
474.0CNY 2021-08-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B826613-5g
4-bromoindoline
86626-38-2 ≥95%
5g
1,528.20 2021-05-17
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB04998-25g
4-bromo-2,3-dihydro-1h-indole
86626-38-2 95%
25g
$680 2023-09-07

4-bromo-2,3-dihydro-1H-indole طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
المراجع
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  18 h, 40 °C
2.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
المراجع
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: p-Toluenesulfonic acid Solvents: Water ;  0 °C; 0 °C → rt; 4 h, rt
2.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  18 h, 40 °C
3.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
المراجع
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2-(Di-tert-butylphosphino)biphenyl Solvents: Benzene ;  rt → 70 °C
1.2 Solvents: Water ;  1.5 h, 70 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Water ;  0 °C; 0 °C → rt; 4 h, rt
3.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  18 h, 40 °C
4.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
المراجع
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
المراجع
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetic acid ;  2 h, 15 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
2.1 Reagents: Sulfuric acid ,  Silver sulfate ;  30 min, rt
2.2 Reagents: Bromine ;  30 min, rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
المراجع
Concerning the preparation of 6-bromotryptamine
Scott Wiens, P.; et al, Tetrahedron, 2021, 85,

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
2.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
المراجع
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Catalysts: Aluminum chloride Solvents: Dichloromethane
1.2 Reagents: Bromine Catalysts: Aluminum chloride
2.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
المراجع
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
2.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
المراجع
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide ,  Hydrogen Catalysts: (OC-6-42)-Bromodicarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)et… Solvents: Toluene ;  36 h, 50 bar, rt → 100 °C
المراجع
Hydrogenation or Dehydrogenation of N-Containing Heterocycles Catalyzed by a Single Manganese Complex
Zubar, Viktoriia; et al, Organic Letters, 2020, 22(10), 3974-3978

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: 2,4,6-Trimethylpyridine Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C
2.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  18 h, 40 °C
3.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
المراجع
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ;  6 h, rt
2.1 Reagents: 2,4,6-Trimethylpyridine Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C
3.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  18 h, 40 °C
4.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
المراجع
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: 2,4,6-Trimethylpyridine Solvents: Dichloromethane ;  15 min, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2-(Di-tert-butylphosphino)biphenyl Solvents: Benzene ;  rt → 70 °C
2.2 Solvents: Water ;  1.5 h, 70 °C
3.1 Reagents: p-Toluenesulfonic acid Solvents: Water ;  0 °C; 0 °C → rt; 4 h, rt
4.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  18 h, 40 °C
5.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
المراجع
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Phosphorus pentoxide ,  Tripotassium phosphate Solvents: 1,2-Dichlorobenzene ;  20 h, 160 °C
2.1 Reagents: 2,4,6-Trimethylpyridine Solvents: Dichloromethane ;  15 min, -78 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2-(Di-tert-butylphosphino)biphenyl Solvents: Benzene ;  rt → 70 °C
3.2 Solvents: Water ;  1.5 h, 70 °C
4.1 Reagents: p-Toluenesulfonic acid Solvents: Water ;  0 °C; 0 °C → rt; 4 h, rt
5.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  18 h, 40 °C
6.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
المراجع
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Catalysts: Aluminum chloride Solvents: Dichloromethane
1.2 Reagents: Bromine Catalysts: Aluminum chloride
المراجع
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Sulfuric acid ,  Silver sulfate ;  30 min, rt
1.2 Reagents: Bromine ;  30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
المراجع
Concerning the preparation of 6-bromotryptamine
Scott Wiens, P.; et al, Tetrahedron, 2021, 85,

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
المراجع
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
2.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
المراجع
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

4-bromo-2,3-dihydro-1H-indole Raw materials

4-bromo-2,3-dihydro-1H-indole Preparation Products

الموردين الموصى بهم
SunaTech Inc.
عضو ذهبي
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SunaTech Inc.
Hebei Liye chemical Co.,Ltd
عضو ذهبي
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Hebei Liye chemical Co.,Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
عضو ذهبي
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Wuhan ChemNorm Biotech Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Nantong Boya Environmental Protection Technology Co., Ltd
Essenoi Fine Chemical Co., Limited
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر